molecular formula C13H11F B074392 Benzene, 1-fluoro-3-(phenylmethyl)- CAS No. 1496-00-0

Benzene, 1-fluoro-3-(phenylmethyl)-

Cat. No. B074392
CAS RN: 1496-00-0
M. Wt: 186.22 g/mol
InChI Key: QAJVVMNLYVCJCO-UHFFFAOYSA-N
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Description

“Benzene, 1-fluoro-3-(phenylmethyl)-” is a chemical compound with the molecular formula C13H11F . It is a derivative of benzene, which is a cyclic hydrocarbon .


Synthesis Analysis

While specific synthesis methods for “Benzene, 1-fluoro-3-(phenylmethyl)-” were not found, benzene derivatives can be synthesized through various methods. For instance, benzene can undergo reactions such as acylation and bromination . The order of these reactions can change the products produced .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-fluoro-3-(phenylmethyl)-” consists of a benzene ring with a fluorine atom and a phenylmethyl group attached . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, sulphonation, and halogenation . They can also undergo Friedel Craft’s alkylation and acylation reactions .


Physical And Chemical Properties Analysis

Benzene, the parent compound of “Benzene, 1-fluoro-3-(phenylmethyl)-”, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Anodic Oxidation and Fluoro Compounds :

  • Synthesis and Nucleophilic Aromatic Substitution :

  • Coordination Chemistry of Fluorocarbons :

    • The study on 1,3-bis(bromomethyl)-2-fluorobenzene and related compounds revealed significant shifts in (19)F NMR resonances when coordinating with metal ions (Plenio, Hermann, & Diodone, 1997).
  • Stereoselective Synthesis of Fluoroalkenes :

    • A stereoselective synthesis method for 2,2-disubstituted 1-fluoro-alkenes was developed, including compounds like (E)-[[fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene (McCarthy, Matthews, & Paolini, 2003).
  • Photodehalogenation Studies :

  • Electrochemical Methods to Vinyl Fluorides :

    • The electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile resulted in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, with the yield depending on the presence of proton donors (Kunugi, Yamane, Yasuzawa, Matsui, Uno, & Sakamoto, 1993).
  • DFT-Based Study on Liquid Crystal Molecules :

    • A computational study using density functional theory (DFT) investigated the effect of an electric field on the polarizability and HOMO–LUMO gap of fluoro-benzene derivatives, revealing significant changes in polarizability with varying electric fields (Upadhyay, Mishra, Trivedi, Kumar, Kumar, & Kumar, 2020).
  • Green Fluorophores from Single Benzene :

Safety And Hazards

While specific safety and hazard information for “Benzene, 1-fluoro-3-(phenylmethyl)-” was not found, it’s important to handle all chemical compounds with care. For example, if inhaled or ingested, seek immediate medical attention .

properties

IUPAC Name

1-benzyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJVVMNLYVCJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164350
Record name Benzene, 1-fluoro-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-fluoro-3-(phenylmethyl)-

CAS RN

1496-00-0
Record name Benzene, 1-fluoro-3-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Durak, T Aysu - Bioresource technology, 2014 - Elsevier
Milled Onopordum heteracanthum stalks were converted to liquid products in organic solvents (methanol, ethanol and acetone) with (KOH and ZnCl 2 ) and without catalyst in an …
Number of citations: 63 www.sciencedirect.com

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